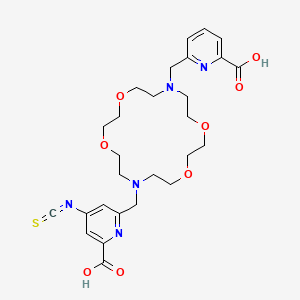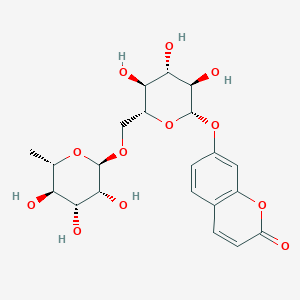
Umbelliferone 7-O-Rutinoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-O-Rutinoside d'ombellférone est un dérivé de coumarine naturel que l'on trouve dans diverses plantes. Il est connu pour ses diverses propriétés pharmacologiques, notamment ses activités antioxydantes, anti-inflammatoires et antimicrobiennes. Ce composé est un glycoside d'ombellférone, où la molécule d'ombellférone est liée à une partie rutinoside.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 7-O-Rutinoside d'ombellférone implique généralement la glycosylation de l'ombellférone. Une méthode courante est la glycosylation enzymatique à l'aide de glycosyltransférases. Par exemple, l'uridine diphosphate glycosyltransférase de Bacillus licheniformis peut être utilisée pour catalyser le transfert d'une partie de sucre à l'ombellférone . Les conditions de réaction incluent souvent un milieu aqueux, un tampon approprié et une température et un pH contrôlés pour optimiser l'activité enzymatique.
Méthodes de production industrielle
La production industrielle du 7-O-Rutinoside d'ombellférone peut impliquer des approches biotechnologiques, telles que l'utilisation de micro-organismes modifiés génétiquement pour produire le composé en grande quantité. Par exemple, Escherichia coli peut être modifié génétiquement pour exprimer les enzymes nécessaires à la biosynthèse du 7-O-Rutinoside d'ombellférone . Cette méthode permet une production évolutive avec des rendements élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-O-Rutinoside d'ombellférone peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de quinones ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Les réactions de substitution peuvent se produire au niveau des groupes hydroxyle, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la substitution peut produire divers dérivés alkylés ou acylés.
Applications de la recherche scientifique
Le 7-O-Rutinoside d'ombellférone a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme précurseur pour la synthèse d'autres dérivés de la coumarine.
Biologie : Le composé est étudié pour son rôle dans le métabolisme des plantes et les mécanismes de défense.
Médecine : Il a des applications thérapeutiques potentielles en raison de ses propriétés antioxydantes, anti-inflammatoires et antimicrobiennes
Industrie : Il est utilisé dans le développement de produits pharmaceutiques et cosmétiques à base de produits naturels.
Mécanisme d'action
Le mécanisme d'action du 7-O-Rutinoside d'ombellférone implique plusieurs cibles moléculaires et voies :
Activité antioxydante : Il piège les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène ou des électrons.
Activité anti-inflammatoire : Il inhibe la production de cytokines et d'enzymes pro-inflammatoires, telles que la cyclooxygénase et la lipooxygénase.
Activité antimicrobienne : Il perturbe les membranes cellulaires microbiennes et inhibe la croissance des bactéries et des champignons.
Applications De Recherche Scientifique
Umbelliferone 7-O-Rutinoside has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other coumarin derivatives.
Biology: The compound is studied for its role in plant metabolism and defense mechanisms.
Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and antimicrobial properties
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Mécanisme D'action
The mechanism of action of Umbelliferone 7-O-Rutinoside involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparaison Avec Des Composés Similaires
Composés similaires
Ombellférone : Le composé parent, connu pour ses propriétés pharmacologiques similaires.
Esculetine : Un autre dérivé de la coumarine doté de puissantes activités antioxydantes et anti-inflammatoires.
Herniaria : Un composé apparenté doté de propriétés antimicrobiennes.
Unicité
Le 7-O-Rutinoside d'ombellférone est unique en raison de sa structure glycosylée, qui améliore sa solubilité et sa biodisponibilité par rapport à sa forme aglycone, l'ombellférone . Cette modification structurelle contribue également à son profil pharmacologique distinct.
Propriétés
Formule moléculaire |
C21H26O12 |
|---|---|
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C21H26O12/c1-8-14(23)16(25)18(27)20(30-8)29-7-12-15(24)17(26)19(28)21(33-12)31-10-4-2-9-3-5-13(22)32-11(9)6-10/h2-6,8,12,14-21,23-28H,7H2,1H3/t8-,12+,14-,15+,16+,17-,18+,19+,20+,21+/m0/s1 |
Clé InChI |
YHDXKMHPOOQARK-NHYAYHNCSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



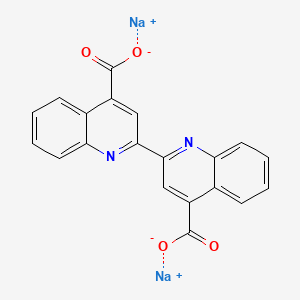
![tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate](/img/new.no-structure.jpg)


![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
![6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide](/img/structure/B12432162.png)
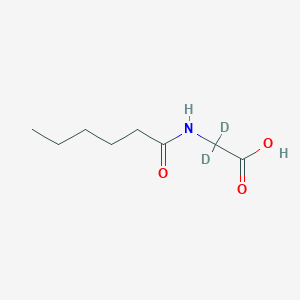
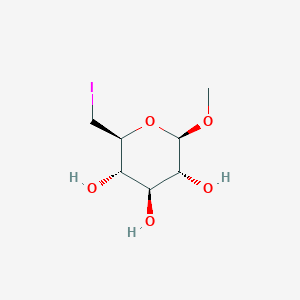
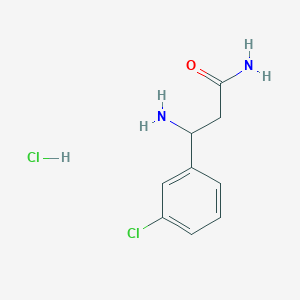
![(1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid](/img/structure/B12432172.png)
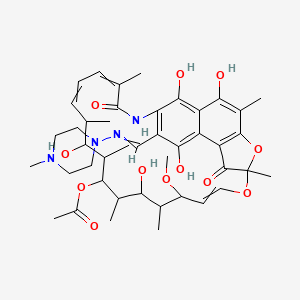
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
